![molecular formula C9H8N2O2 B182818 (Z)-3-(Hydroxyimino)-1-methylindolin-2-one CAS No. 3265-24-5](/img/structure/B182818.png)
(Z)-3-(Hydroxyimino)-1-methylindolin-2-one
Overview
Description
(Z)-3-(Hydroxyimino)-1-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one typically involves the reaction of 1-methylindole-2,3-dione with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound .
Chemical Reactions Analysis
(Z)-3-(Hydroxyimino)-1-methylindolin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one is its potential as an anticancer agent. Recent studies have focused on its ability to inhibit specific cancer cell lines through various mechanisms.
Case Studies
-
Study on Anticancer Activity :
- Researchers synthesized a series of indolin-2-one derivatives, including this compound, and evaluated their activity against the NCI-60 human cancer cell lines.
- The compound exhibited broad-spectrum anticancer activity, with certain derivatives showing IC50 values as low as 1.47 μM against breast cancer cell lines and 1.40 μM against colon cancer cell lines .
-
In Silico Studies :
- Virtual screening techniques were employed to predict the pharmacokinetic properties and potential efficacy of this compound derivatives. The studies revealed favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating their suitability for further development as therapeutic agents .
Data Table: Anticancer Activity of Indolinone Derivatives
Mechanism of Action
The mechanism of action of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily due to its ability to interact with enzymes and receptors, modulating their activity. For example, its anticancer properties may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
(Z)-3-(Hydroxyimino)-1-methylindolin-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone with distinct applications.
The uniqueness of this compound lies in its specific oxime group, which imparts unique chemical and biological properties .
Biological Activity
(Z)-3-(Hydroxyimino)-1-methylindolin-2-one is a compound belonging to the indolin-2-one family, characterized by a hydroxyimino functional group at the 3-position and a methyl group at the 1-position. This compound has garnered attention for its promising biological activities, particularly in pharmacological studies. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 164.16 g/mol
The presence of the hydroxyimino group significantly influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyimino group facilitates hydrogen bonding, which allows for specific interactions with enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes related to cancer progression.
- Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing signal transduction pathways associated with cell growth and survival.
Biological Activities
Research has highlighted several notable biological activities of this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties against various human cancer cell lines.
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:
Study | Cell Line/Model | IC Value | Observations |
---|---|---|---|
Study 1 | MCF-7 (Breast Cancer) | 12 µM | Significant inhibition of cell proliferation. |
Study 2 | HeLa (Cervical Cancer) | 15 µM | Induction of apoptosis observed. |
Study 3 | A549 (Lung Cancer) | 10 µM | Reduced migration and invasion capabilities. |
These findings indicate a strong potential for this compound as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(Hydroxyimino)-6-methylindolin-2-one | Hydroxyimino at position 3, methyl at position 6 | Different biological activity due to methyl substitution. |
3-(Hydroxyimino)-5-methylindolin-2-one | Hydroxyimino at position 3, methyl at position 5 | Variability in reactivity due to different substitution pattern. |
1-Methylindolin-2-one | Lacks hydroxyimino group | Serves as a non-functionalized reference compound for comparison. |
This table illustrates how variations in substitution patterns can lead to differences in biological activity.
Future Directions and Applications
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Potential areas for future investigation include:
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its anticancer effects.
- In Vivo Evaluations : Testing in animal models to assess efficacy and safety profiles.
- Drug Development : Exploration as a lead compound in drug design for cancer therapies.
Properties
IUPAC Name |
1-methyl-3-nitrosoindol-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-13)9(11)12/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZPTULXPKGIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291972 | |
Record name | 1-Methyl-1H-indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3265-24-5 | |
Record name | Indole-2,3-dione, 1-methyl-, 3-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003265245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1H-indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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